Tribuloside

Descripción

Propiedades

IUPAC Name |

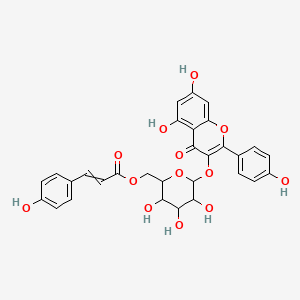

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tribuloside: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of the flavonoid this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a flavonoid glycoside that has been isolated from plants such as Tribulus terrestris L.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [2] |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O">C@@HO)O | [2] |

| Molecular Formula | C30H26O13 | [2] |

| CAS Number | 22153-44-2 | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 594.5 g/mol | [2] |

| Boiling Point | 943.9 ± 65.0 °C (Predicted) | |

| Solubility | Soluble in DMSO (125 mg/mL), Pyridine, Methanol, Ethanol.[1][3] | |

| logP | 2.5 (Computed) | [2] |

| Appearance | Powder | [3] |

| Storage | -20°C, protect from light | [1] |

Biological and Pharmacological Properties

This compound has demonstrated a wide range of biological and pharmacological activities, making it a compound of significant interest for therapeutic applications.

Table 3: Summary of Biological and Pharmacological Activities of this compound

| Activity | Description | Key Findings | Source(s) |

| Anti-inflammatory | Reduces inflammation by modulating key signaling pathways and inflammatory mediators. | Suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5] | [4][5][6] |

| Antioxidant | Exhibits radical scavenging activity. | Demonstrates 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity.[3][7] | [3][6][7] |

| Anticancer | Potential to inhibit tumor growth. | May influence cell proliferation, apoptosis, and metastasis, possibly through the MAPK signaling system.[4] | [4] |

| Melanogenesis Promotion | Enhances the production of melanin. | Increases melanogenesis, promotes dendrite formation, and enhances melanosome transport in human epidermal melanocytes.[8][9] | [8][9] |

| Anti-mycobacterial | Shows activity against non-pathogenic Mycobacterium species. | Exhibits a minimum inhibitory concentration (MIC) of 5.0 mg/mL against Mycobacterium madagascariense and Mycobacterium indicus pranii.[3][7] | [3][7] |

| Acute Lung Injury (ALI) Treatment | Shows therapeutic potential in treating ALI. | Reduces inflammatory cell infiltration, decreases fibrotic area, and repairs damaged alveoli in animal models of ALI.[4][5] | [4][5] |

| PDE4 Inhibition | Acts as an inhibitor of phosphodiesterase 4 (PDE4). | IC50 value of 6 μM.[8] | [8] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.[4] this compound has been shown to interact with components of this pathway, such as MAPK3, suggesting a mechanism for its anti-inflammatory and anticancer effects.[4]

This compound's inhibition of the MAPK pathway.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is vital for cell survival and inhibition of apoptosis. This compound may regulate BCL2 via this pathway, promoting cell survival and reducing tissue injury, as seen in acute lung injury models.[4]

Modulation of the PI3K-Akt pathway by this compound.

PDE/cAMP/PKA Signaling Pathway

This compound enhances melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This activates Protein Kinase A (PKA), subsequently promoting the expression of proteins involved in melanin synthesis and transport.[9]

This compound's role in the PDE/cAMP/PKA pathway.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Tribulus terrestris plant material, synthesized from various sources.

Workflow for this compound Isolation and Purification.

Methodology:

-

Extraction:

-

Clean and dry the plant material (Tribulus terrestris fruits or aerial parts).

-

Perform reflux extraction with 70-80% ethanol. The ratio of plant material to solvent is typically 1:8 to 1:12 (w/v).

-

Repeat the extraction process 2-3 times for 2-3 hours each to ensure maximum yield.

-

Combine the extracts.

-

-

Filtration and Concentration:

-

Filter the combined extracts to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and apply it to a macroporous adsorption resin column (e.g., HPD100a).

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Wash with a low concentration of ethanol (e.g., 10-30%) to remove less polar impurities.

-

Elute the target compounds, including this compound, with a higher concentration of ethanol (e.g., 50-95%).

-

Collect the eluate and concentrate it to dryness.

-

-

Silica Gel Column Chromatography:

-

Adsorb the concentrated eluate onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of a silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in petroleum ether or chloroform in methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TDC) to identify fractions containing this compound.

-

-

Crystallization:

-

Combine the pure fractions containing this compound and concentrate them.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., hot methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry them to obtain pure this compound.

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR and 13C NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Record 1H and 13C NMR spectra to determine the chemical structure. The chemical shifts and coupling constants will be characteristic of the flavonoid and glycosidic moieties.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Utilize techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF) to determine the exact mass of the molecule and confirm its elemental composition.

Network Pharmacology and Molecular Docking

Network Pharmacology Analysis:

-

Target Identification: Obtain the 2D structure and SMILES string of this compound from a database like PubChem.[4] Use target prediction databases (e.g., SwissTargetPrediction) to identify potential protein targets.[4]

-

Disease-Associated Target Collection: Collect genes associated with a specific disease (e.g., Acute Lung Injury) from databases like GeneCards.[4]

-

Network Construction: Identify the common targets between the drug and the disease. Construct a protein-protein interaction (PPI) network using tools like STRING and visualize it with software such as Cytoscape.[4]

-

Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the key biological processes and signaling pathways involved.[4]

Molecular Docking:

-

Structure Preparation: Obtain the 3D structure of this compound and the target proteins (e.g., from the Protein Data Bank). Prepare the ligand and receptor structures by adding hydrogen atoms and removing water molecules using software like AutoDockTools.[4]

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina to predict the binding affinity and interaction mode between this compound and the target proteins.[4]

-

Analysis: Analyze the docking results to identify key interacting residues and binding energies.[4]

Conclusion

This compound is a promising natural flavonoid with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential is underscored by its ability to modulate key signaling pathways such as MAPK, PI3K-Akt, and PDE/cAMP/PKA. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and further investigation of this valuable compound. Continued research into the mechanisms of action and potential therapeutic applications of this compound is warranted and holds promise for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journalejmp.com [journalejmp.com]

- 7. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. medkoo.com [medkoo.com]

Unveiling Nature's Alternative Sources of Tribuloside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural sources of tribuloside, a bioactive flavonoid glycoside, beyond its well-known origin, Tribulus terrestris. This document delves into alternative plant sources, quantitative data, detailed experimental protocols for isolation and analysis, and the key signaling pathways modulated by this compound.

Introduction to this compound

This compound, chemically identified as kaempferol-3-O-(6''-p-coumaroyl)-beta-D-glucopyranoside, is a flavonoid glycoside recognized for its diverse pharmacological activities. Traditionally associated with Tribulus terrestris, emerging phytochemical research has identified its presence in a broader range of plant species. This guide focuses on these alternative sources, offering valuable information for the discovery and development of new therapeutic agents.

Alternative Natural Sources of this compound

While Tribulus terrestris remains a primary source, several other plant species have been identified as containing this compound. This section details these alternative botanical sources, providing a foundation for further investigation and potential commercial sourcing.

Agrimonia pilosa (Hairy Agrimony)

Agrimonia pilosa, a perennial herbaceous plant in the Rosaceae family, has been identified as a notable source of this compound. It is used in traditional medicine in East Asia for various ailments.

Rosa canina (Dog Rose)

Rosa canina, commonly known as the dog rose, is a variable climbing, wild rose species native to Europe, northwest Africa, and western Asia. Its fruits, known as rosehips, are rich in various bioactive compounds, including flavonoids. While direct quantification of this compound is not extensively reported, studies have confirmed the presence of its aglycone, kaempferol, suggesting the existence of its glycosides.

Other Documented Sources

Phytochemical databases have documented the presence of this compound in a wide array of other plant species, although detailed quantitative and methodological studies for many of these are still limited. These sources include, but are not limited to:

-

Acanthophora spicifera

-

Aerva lanata

-

Althaea cannabina

-

Anaphalis contorta

-

Castanea sativa

-

Daphne genkwa

-

Fragaria ananassa (Strawberry)

-

Gossypium hirsutum (Upland Cotton)

-

Pinus species (Pines)

-

Quercus species (Oaks)

-

Rubus species (Raspberries and Blackberries)

Quantitative Analysis of this compound and Related Compounds

The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical location, and harvesting time. This section presents available quantitative data for this compound and its aglycone, kaempferol, in alternative sources.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method |

| Agrimonia pilosa | Aerial Parts | Tiliroside (this compound) | Yield of 20 g from 108 g of ethyl acetate extract | Column Chromatography |

| Rosa canina | Fruit (Rosehip) | Kaempferol (after hydrolysis) | Average 5.2 mg/kg (dry weight) | HPLC-MS |

Note: The data for Agrimonia pilosa represents a yield from a specific extraction and fractionation process and not a direct concentration in the raw plant material. The data for Rosa canina indicates the presence of kaempferol glycosides, which would include this compound, but does not provide a direct quantification of this compound itself. Further research is required to establish precise concentrations of this compound in these and other alternative sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related flavonoids from plant materials, based on cited scientific literature.

General Extraction and Fractionation Protocol for Flavonoids from Agrimonia pilosa

This protocol is adapted from a study that successfully isolated tiliroside (this compound) from Agrimonia pilosa.

-

Extraction: The dried and pulverized aerial parts of Agrimonia pilosa are extracted with 80% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of bioactive compounds. The resulting filtrate is then concentrated under a vacuum to yield a crude ethanol extract.

-

Solvent Partitioning: The crude ethanol extract is resuspended in water and then partitioned sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The ethyl acetate fraction, which is often enriched with flavonoids, is subjected to silica gel column chromatography. A gradient solvent system, such as chloroform-methanol (e.g., starting from 100:0 to 0:100), is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing the compound of interest, as identified by TLC, are combined and concentrated. The target compound, in this case, tiliroside, can then be purified by crystallization from a suitable solvent like methanol.

Hydrolysis and Quantification of Kaempferol from Rosa canina by HPLC-MS

This protocol describes the hydrolysis of flavonoid glycosides to their aglycones for quantification, as applied to Rosa canina.

-

Sample Preparation: Dried and powdered fruit of Rosa canina (rosehips) is used as the starting material.

-

Acid Hydrolysis: An extraction solution containing 1.2 M HCl in methanol, with the addition of ascorbic acid to prevent degradation, is added to the plant material. The mixture is heated under reflux (e.g., at 90°C for 2 hours) to hydrolyze the glycosidic bonds, releasing the aglycones.

-

Extraction of Aglycones: After cooling, the extract is filtered. The filtrate is then diluted with the extraction solution and filtered through a 0.45 µm filter before analysis.

-

HPLC-MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Mass spectrometry (MS) is used for the selective and sensitive detection of kaempferol. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification.

-

Quantification: A calibration curve is generated using a certified standard of kaempferol. The concentration of kaempferol in the sample is determined by comparing its peak area to the calibration curve.

-

General Validated HPLC Method for Flavonoid Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in plant extracts.

-

Chromatographic System:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a mass spectrometer (MS) is required.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: A flow rate of around 0.8-1.0 mL/min is generally used.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 30-40°C) to ensure reproducibility.

-

Detection: DAD detection is set at the maximum absorbance wavelength of this compound (around 315 nm). For MS detection, specific precursor and product ions are monitored.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines, including the assessment of:

-

Specificity: The ability to assess the analyte in the presence of other components.

-

Linearity: The linear relationship between the concentration of the analyte and the analytical response.

-

Range: The concentration range over which the method is linear, accurate, and precise.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. This compound has been shown to influence this pathway, which is particularly relevant to its anti-inflammatory properties.

Caption: PI3K/Akt signaling pathway modulated by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. This compound's anti-inflammatory and potential anti-cancer effects are linked to its modulation of this pathway.

Caption: MAPK signaling cascade and its modulation by this compound.

PDE/cAMP/PKA Signaling Pathway

The Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is crucial for various cellular processes, including melanogenesis. This compound has been shown to act on this pathway to enhance melanin production.

Caption: PDE/cAMP/PKA pathway in melanogenesis, inhibited by this compound.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.

Caption: General workflow for this compound isolation and analysis.

Conclusion

This technical guide highlights that the natural occurrence of this compound extends beyond Tribulus terrestris, with species like Agrimonia pilosa and Rosa canina emerging as promising alternative sources. While quantitative data for many of these sources remains to be fully elucidated, the provided experimental protocols offer a solid foundation for researchers to conduct further investigations. The detailed signaling pathways underscore the therapeutic potential of this compound in various applications, from anti-inflammatory to dermatological treatments. Continued exploration of these alternative botanical sources is warranted to unlock their full potential for pharmaceutical and nutraceutical development.

An In-Depth Technical Guide to the Biosynthesis of Tribuloside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final acylated flavonol glycoside. The guide includes a summary of the key enzymes involved, their mechanisms of action, and available quantitative data. Detailed experimental protocols for key enzyme assays are provided, and the pathway is visualized through a series of diagrams generated using the DOT language.

Introduction to this compound

This compound is a glycosyloxyflavone, specifically kaempferol 3-O-β-D-(6"-O-p-coumaroyl)-glucoside. Its structure consists of three key moieties: a kaempferol aglycone, a glucose molecule, and a p-coumaroyl group. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid biosynthesis pathway to produce the kaempferol backbone, and is completed by subsequent glycosylation and acylation steps.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Kaempferol Aglycone: This stage involves the synthesis of the flavonol kaempferol from the amino acid L-phenylalanine.

-

Glycosylation of Kaempferol: A glucose moiety is attached to the 3-hydroxyl group of kaempferol.

-

Acylation of the Glucoside: A p-coumaroyl group is transferred to the 6"-hydroxyl group of the glucose moiety.

Stage 1: Biosynthesis of the Kaempferol Aglycone

The formation of kaempferol begins with the phenylpropanoid pathway , a central route in plant secondary metabolism that converts L-phenylalanine into p-coumaroyl-CoA. This is followed by the flavonoid biosynthesis pathway , where p-coumaroyl-CoA is used as a starter molecule to construct the characteristic C6-C3-C6 flavonoid skeleton.

Key Enzymes in Kaempferol Biosynthesis:

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Deamination of L-phenylalanine to trans-cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | 1.14.14.91 | Hydroxylation of trans-cinnamic acid to p-coumaric acid. |

| 4-Coumaroyl-CoA ligase | 4CL | 6.2.1.12 | Ligation of p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.[1] |

| Chalcone synthase | CHS | 2.3.1.74 | Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3] |

| Chalcone isomerase | CHI | 5.5.1.6 | Stereospecific cyclization of naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | 3-hydroxylation of naringenin to dihydrokaempferol. |

| Flavonol synthase | FLS | 1.14.20.6 | Desaturation of dihydrokaempferol to form the flavonol kaempferol.[4][5] |

Diagram of Kaempferol Biosynthesis Pathway:

Stage 2: Glycosylation of Kaempferol

The second stage in this compound biosynthesis is the attachment of a glucose molecule to the 3-hydroxyl group of the kaempferol aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a glycosyl moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule.[6][7][8]

The specific enzyme responsible for this step is a flavonol 3-O-glucosyltransferase (F3GT) .

Reaction:

Kaempferol + UDP-glucose ---(F3GT)---> Kaempferol 3-O-glucoside + UDP

Several studies have identified and characterized UGTs with activity towards kaempferol. For example, UGT78A14 and UGT78A15 from Camellia sinensis have been shown to glycosylate kaempferol at the 3-O position.[9] Similarly, UGT92A10 and UGT94Q4 from ginseng are involved in the formation of kaempferol 3-O-glucoside.[10]

Stage 3: Acylation of Kaempferol 3-O-glucoside

The final step in this compound biosynthesis is the acylation of the glucose moiety of kaempferol 3-O-glucoside with a p-coumaroyl group. This reaction is catalyzed by an acyl-CoA-dependent acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of plant acyltransferases.[11][12] These enzymes utilize an activated acyl donor, in this case p-coumaroyl-CoA , to esterify an acceptor molecule.

The specific enzyme for this reaction is a p-coumaroyl-CoA:kaempferol-3-O-glucoside 6"-O-acyltransferase .

Reaction:

Kaempferol 3-O-glucoside + p-Coumaroyl-CoA ---(Acyltransferase)---> this compound (Kaempferol 3-O-(6"-O-p-coumaroyl)-glucoside) + CoA

The p-coumaroyl-CoA required for this step is also supplied by the phenylpropanoid pathway.

Overall Biosynthesis Pathway of this compound:

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, kinetic parameters for homologous enzymes from other plant species provide valuable insights.

Table 1: Kinetic Parameters of Selected Flavonoid Glycosyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (nKat/mg) or kcat (s-1) | Source Plant | Reference |

| CsUGT78A14 | Kaempferol | 30.9 | 0.074 | Camellia sinensis | [9] |

| CsUGT78A15 | Kaempferol | 54.6 | 0.265 | Camellia sinensis | [9] |

| VvGT6 | Kaempferol | 115 | 0.115 (kcat/Km) | Vitis vinifera | [13] |

| CsUGT76F1 | Kaempferol | 28.09 | - | Citrus sinensis | [14] |

Table 2: Kinetic Parameters of a Model Flavonoid Acetyltransferase

| Enzyme | Substrate | Km (mM) | Vm (mmol/L·h) | Source Organism | Reference |

| CALB | Phloridzin | 11.1 | 0.94 | Candida antarctica | [7][15] |

Experimental Protocols

Protocol for Flavonol Synthase (FLS) Assay

This protocol is adapted from established methods for assaying FLS activity.

Materials:

-

Plant tissue extract containing FLS

-

Dihydrokaempferol (substrate)

-

2-oxoglutarate

-

FeSO4·7H2O

-

Sodium ascorbate

-

Tris-HCl buffer (0.1 M, pH 7.25)

-

Methanol (for quenching the reaction)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

60 µL of 0.1 M Tris-HCl buffer (pH 7.25) with 0.4% sodium ascorbate.

-

5 µL of 2.01 mM FeSO4·7H2O.

-

5 µL of 3.48 mM 2-oxoglutarate.

-

50 µL of plant enzyme extract.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 50 mM dihydrokaempferol (dissolved in DMSO).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the kaempferol produced.

Protocol for Flavonoid 3-O-Glucosyltransferase (F3GT) Assay

This protocol is a general method for assaying UGT activity with flavonoid substrates.[14]

Materials:

-

Purified recombinant F3GT or plant protein extract

-

Kaempferol (substrate)

-

UDP-glucose (sugar donor)

-

Tris-HCl buffer (100 mM, pH 7.5-8.0)

-

β-mercaptoethanol

-

Methanol or trichloroacetic acid (for quenching)

-

HPLC system for product analysis

Procedure:

-

Prepare a standard reaction mixture (50 µL total volume) containing:

-

100 mM Tris-HCl (pH 7.5).

-

0.1% (v/v) β-mercaptoethanol.

-

2.5 mM UDP-glucose.

-

0.2 mM kaempferol (dissolved in DMSO).

-

20 µg of purified enzyme or an appropriate amount of plant extract.

-

-

Incubate the reaction at 30-37°C for 30-60 minutes.

-

Terminate the reaction by adding 50 µL of methanol or 5 µL of 240 mg/mL trichloroacetic acid.

-

Centrifuge the mixture to remove any precipitate.

-

Analyze the supernatant by HPLC to quantify the formation of kaempferol 3-O-glucoside.

Protocol for Flavonoid Acyltransferase Assay

This protocol is a general guide for assaying the activity of BAHD acyltransferases.

Materials:

-

Purified recombinant acyltransferase or plant protein extract

-

Kaempferol 3-O-glucoside (acceptor substrate)

-

p-Coumaroyl-CoA (acyl donor)

-

Tris-HCl or phosphate buffer (pH 7.0-8.0)

-

Dithiothreitol (DTT)

-

Methanol (for quenching)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture (e.g., 100 µL) containing:

-

100 mM buffer (e.g., Tris-HCl, pH 7.5).

-

1 mM DTT.

-

0.1 mM kaempferol 3-O-glucoside.

-

0.1 mM p-coumaroyl-CoA.

-

Appropriate amount of enzyme.

-

-

Incubate at 30°C for a suitable time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to clarify the solution.

-

Analyze the supernatant by HPLC to detect and quantify the formation of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including the kaempferol backbone of this compound, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families. These proteins can form a transcriptional activation complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes, thereby activating their expression.

Environmental factors such as light (UV and visible), temperature, and nutrient availability also play a crucial role in regulating flavonoid biosynthesis. These stimuli are perceived by the plant and transduced through signaling pathways that ultimately modulate the activity of the key transcription factors.

Diagram of Regulatory Network:

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that involves the coordinated action of multiple enzymes from different metabolic pathways. While the core pathway for the synthesis of the kaempferol aglycone is well-established, further research is needed to identify and characterize the specific UDP-glycosyltransferases and acyltransferases responsible for the final tailoring steps in different plant species. A deeper understanding of these enzymes and their regulation will be instrumental in developing strategies for the sustainable production of this compound and for harnessing its therapeutic potential. This guide provides a solid foundation for researchers and professionals in the fields of plant biochemistry, metabolic engineering, and drug development to further explore this fascinating biosynthetic pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in abiotic stress and flavonol biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid Glycosyltransferase (UFGT) Assay Kit - Profacgen [profacgen.com]

- 5. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of Specific Glycosyltransferases Involved in Flavonol Glucoside Biosynthesis in Ginseng Using Integrative Metabolite Profiles, DIA Proteomics, and Phylogenetic Analysis [agris.fao.org]

- 11. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 15. osti.gov [osti.gov]

A Technical Guide to the In-Vitro Mechanism of Action of Tribuloside

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in-vitro mechanisms of action of tribuloside, a naturally occurring flavonoid glycoside found in plants such as Tribulus terrestris. The information presented herein is curated from peer-reviewed scientific literature to support research and development initiatives. This guide details the compound's effects on key cellular processes, summarizes quantitative data, outlines common experimental protocols, and visualizes the implicated signaling pathways.

Core In-Vitro Mechanisms of Action

This compound and related compounds isolated from Tribulus terrestris have demonstrated a range of biological activities in vitro, primarily centered on anti-inflammatory, anti-cancer, melanogenic, and osteogenic effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives are among the most thoroughly investigated. In-vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have elucidated a clear mechanism involving the suppression of key inflammatory mediators and signaling pathways.

-

Inhibition of Inflammatory Mediators: Treatment with this compound compounds significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This is achieved by reducing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

-

Reduction of Pro-inflammatory Cytokines: The expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are markedly reduced at both the mRNA and protein levels in LPS-activated macrophages upon treatment.[1][4]

-

Modulation of Signaling Pathways: The underlying mechanism for these effects is the inhibition of critical inflammatory signaling cascades. This compound derivatives have been shown to prevent the nuclear localization of Nuclear Factor-kappa B (NF-κB) and inactivate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are central regulators of the inflammatory response.[1][5]

Anticancer Effects

Extracts from Tribulus terrestris, rich in compounds like this compound, have shown potential as anticancer agents by influencing tumor cell proliferation and survival.

-

Induction of Apoptosis: The primary anti-cancer mechanism observed is the induction of programmed cell death, or apoptosis.[6][7] This is supported by evidence of DNA fragmentation and increased caspase-3 activity in treated cancer cells.[8]

-

Cytotoxicity: Saponin and methanolic extracts from T. terrestris exhibit cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and liver cancer (HepG2) cells.[7][8] Notably, these extracts appear to have weaker cytotoxic effects on normal, non-malignant cells like peripheral blood mononuclear cells (PBMCs).[8]

-

Regulation of Apoptotic Pathways: The pro-apoptotic activity is linked to the modulation of the PI3K/Akt signaling pathway.[6] Furthermore, treatment leads to the downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance towards apoptosis.[6][7] Studies on whole extracts also implicate the regulation of sphingolipid metabolism signaling pathways in inducing apoptosis in breast cancer cells.[9]

Effects on Melanogenesis

This compound has been identified as a modulator of pigmentation through its action on melanocytes.

-

Enhanced Melanin Production: In contrast to its inhibitory effects in other systems, this compound promotes melanogenesis. It enhances melanin synthesis, melanocyte dendricity, and the transport of melanosomes.[10]

-

PDE/cAMP/PKA Signaling Pathway: This effect is attributed to the inhibition of phosphodiesterase (PDE).[10] Inhibiting PDE increases intracellular levels of cyclic AMP (cAMP), which in turn stimulates the phosphorylation of cAMP-response element binding protein (CREB). Activated CREB induces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. This leads to the upregulation of key melanogenic enzymes and proteins like tyrosinase, Rab27a, and Cdc42.[10]

Effects on Osteogenesis

Studies using pre-osteoblast cell lines (MC3T3-E1) indicate that related compounds, such as trifloroside, can stimulate bone formation processes.

-

Osteoblast Differentiation: The compound was found to accelerate osteoblast differentiation and maturation, as evidenced by increased Alkaline Phosphatase (ALP) staining, a key marker of early osteogenic activity.[11]

-

Mineralization: It also enhances mineral apposition during the maturation of osteoblasts.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from in-vitro studies on this compound and related compounds.

Table 1: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| 3-cinnamoylthis compound | 10 µΜ | NO Production | 98.57% inhibition | [4] |

| 3-cinnamoylthis compound | 0.3125 µΜ | NO Production | 15.87% inhibition (p < 0.01) | [4] |

| Tribulusamide D | 25-100 µM | NO Production | Significant inhibition | [2][12] |

| Tribulusamide D | 100 µM | IL-6, IL-10, TNF-α | Decreased mRNA and protein levels |[2] |

Table 2: Cytotoxic Activity (IC₅₀) of Tribulus terrestris Extracts

| Extract / Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Leaf Saponin Extract | MCF-7 | 28.32 µg/ml | [8] |

| Seed Saponin Extract | MCF-7 | 41.23 µg/ml | [8] |

| Methanolic Root Extract | HepG2 | Potent cytotoxic activity at 80 µg/ml (40.98% viability) |[7] |

Signaling Pathway Visualizations

The diagrams below illustrate the key signaling pathways modulated by this compound in vitro.

Caption: Anti-inflammatory mechanism of this compound.

Caption: Pro-apoptotic mechanism of this compound.

Caption: Melanogenesis regulation by this compound.

Detailed Experimental Protocols

The following are generalized protocols for key in-vitro assays used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, MCF-7, or HepG2) in 96-well, 24-well, or 6-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

-

Stimulation (for inflammatory assays): Add the inflammatory stimulus, such as LPS (e.g., 0.5-1 µg/ml), to the wells (except for the unstimulated control group).

-

Incubation: Incubate the plates for the desired experimental duration (e.g., 24 hours).

-

Harvesting: After incubation, collect the cell culture supernatant for cytokine or NO analysis and/or lyse the cells for protein or RNA extraction.

MTT Assay for Cell Viability/Cytotoxicity

-

Cell Treatment: Seed and treat cells with varying concentrations of the test compound in a 96-well plate as described above and incubate for 24-48 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.[8][13]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After cell treatment (as in 4.1), collect 50-100 µL of cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.[1][4]

Western Blot Analysis

-

Protein Extraction: Wash treated cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, p-IκBα, Bcl-2, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][12]

ELISA for Cytokine Quantification

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection: Wash the plate and add a biotinylated detection antibody. After incubation and washing, add streptavidin-HRP.

-

Substrate Reaction: Add a TMB substrate solution to develop the color. Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Absorbance Reading: Measure the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.[1]

References

- 1. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of immunomodulatory, anti-diabetic, and anti-cancer molecular mechanisms of Tribulus terrestris extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifloroside Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Pharmacological Profile of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a naturally occurring flavonoid glycoside primarily isolated from Tribulus terrestris, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in various medicinal systems, recent research has begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, quantitative data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a range of biological effects, with the most extensively studied being its anti-inflammatory, antioxidant, and melanogenic properties.

Anti-inflammatory and Protective Effects in Acute Lung Injury (ALI)

This compound has shown significant therapeutic potential in preclinical models of Acute Lung Injury (ALI).[2][3] The underlying mechanism of action involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory cytokine production.

Signaling Pathways Involved:

-

PI3K-Akt Signaling Pathway: this compound is suggested to regulate the PI3K-Akt pathway, which plays a crucial role in cell survival and apoptosis.[2] By modulating this pathway, this compound may inhibit apoptosis-related signaling and promote cell survival, thereby reducing lung injury.[2]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is critically involved in inflammatory responses. This compound has been shown to modulate this pathway, which is implicated in the progression of ALI.[2]

Molecular Targets:

A network pharmacology analysis, corroborated by molecular docking studies, has identified several key molecular targets of this compound in the context of ALI:[2][3]

-

Interleukin-6 (IL-6): A major pro-inflammatory cytokine.

-

Tumor Necrosis Factor (TNF-α): A critical mediator of inflammation.

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine.

-

B-cell lymphoma 2 (BCL2): An important regulator of apoptosis.

-

Signal transducer and activator of transcription 3 (STAT3): A transcription factor involved in inflammation and cell survival.

-

Mitogen-activated protein kinase 3 (MAPK3): A key component of the MAPK signaling pathway.

Molecular docking studies have indicated a high binding affinity of this compound to these target proteins, with the most stable interaction observed with MAPK3.[2]

Melanogenic Properties

This compound has been found to enhance melanogenesis, the process of melanin production, through its action on the PDE/cAMP/PKA signaling pathway.[4]

Mechanism of Action:

This compound is believed to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn stimulates the expression of key melanogenic proteins, ultimately promoting melanin synthesis, melanocyte dendricity, and melanosome transport.[4]

Other Potential Pharmacological Activities

As a constituent of Tribulus terrestris, this compound is associated with a broader spectrum of pharmacological effects, including:

-

Antioxidant activity [2]

-

Anticancer activity [2]

-

Diuretic and hypotensive effects [2]

-

Enhancement of sexual function [2]

Further research is required to fully elucidate the direct contribution of this compound to these activities and its underlying mechanisms.

Quantitative Data

The anti-inflammatory effects of this compound in an in vivo model of LPS-induced ALI have been quantified, demonstrating a significant reduction in key pro-inflammatory cytokines.

| Cytokine | Treatment Group | Concentration (Fold Change vs. Control) | P-value (vs. LPS Group) |

| IL-1β | LPS | Significantly Increased | < 0.001 |

| LPS + this compound | Significantly Decreased | < 0.001 | |

| TNF-α | LPS | Significantly Increased | < 0.001 |

| LPS + this compound | Significantly Decreased | < 0.001 | |

| IL-6 | LPS | Significantly Increased | < 0.001 |

| LPS + this compound | Significantly Decreased | < 0.001 | |

| Data summarized from a study on LPS-induced ALI in mice. This compound was administered at a dose of 10 mg/kg.[2] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the pharmacological profile of this compound.

In Vivo Model of Acute Lung Injury (ALI)

A murine model of ALI induced by lipopolysaccharide (LPS) has been utilized to evaluate the therapeutic efficacy of this compound.[2][3]

-

Animal Model: Male C57BL/6 mice.

-

Induction of ALI: A single intranasal administration of LPS (3.5 mg/kg body weight).[2]

-

Treatment: Intraperitoneal injection of this compound (10 mg/kg body weight) administered after LPS challenge.[2]

-

Duration: Treatment is typically administered for 3 to 7 days.[2]

-

Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis.

-

Analysis: Levels of IL-1β, TNF-α, and IL-6 in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Kits: Commercially available ELISA kits (e.g., from R&D Systems) are used for the quantification of cytokines.

-

Procedure:

-

96-well plates are pre-coated with a capture antibody specific for the target cytokine.

-

BALF samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

-

After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution is then added, and the color development is proportional to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

-

Cytokine concentrations in the samples are determined by comparison to a standard curve.

-

Molecular Docking

-

Software: AutoDockTools is a commonly used software for molecular docking studies.[2][3]

-

Preparation of Ligand and Receptors:

-

The 3D structure of this compound is obtained from a chemical database like PubChem.

-

The crystal structures of the target proteins (e.g., IL-6, TNF-α, MAPK3) are retrieved from the Protein Data Bank (PDB).

-

Water molecules and any existing ligands are removed from the protein structures. Polar hydrogens and Kollman charges are added.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters.

-

The docking simulation is performed using a genetic algorithm to explore the conformational space of the ligand within the defined grid box and to predict the binding affinity.

-

The results are analyzed to identify the most stable binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

-

Western Blotting for Signaling Pathway Analysis

-

Cell Culture and Treatment: Cells (e.g., macrophages or lung epithelial cells) are treated with this compound at various concentrations and for different durations.

-

Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the effect of this compound on the phosphorylation status of the target proteins.

-

Phosphodiesterase (PDE) Activity Assay

-

Assay Principle: The PDE-Glo™ Phosphodiesterase Assay is a luminescent assay that measures PDE activity by quantifying the amount of cAMP or cGMP hydrolyzed by the enzyme.

-

Procedure:

-

A PDE reaction is set up with purified PDE enzyme, cAMP or cGMP as a substrate, and the test compound (this compound).

-

After the PDE reaction, a termination buffer containing a PDE inhibitor is added.

-

A detection solution containing ATP and Protein Kinase A (PKA) is added. The remaining cyclic nucleotide activates PKA, which then consumes ATP.

-

Finally, a reagent that produces a luminescent signal in the presence of ATP is added.

-

The luminescence is measured, which is inversely proportional to the PDE activity (i.e., higher luminescence indicates greater inhibition of PDE by the test compound).

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways modulated by this compound in Acute Lung Injury.

Caption: Signaling pathway of this compound in promoting melanogenesis.

Experimental Workflows

Caption: Experimental workflow for the in vivo evaluation of this compound in ALI.

Caption: General workflow for molecular docking of this compound with target proteins.

Conclusion

This compound is a promising natural compound with a well-defined pharmacological profile, particularly in the context of acute lung injury and melanogenesis. Its ability to modulate key signaling pathways such as PI3K-Akt, MAPK, and PDE/cAMP/PKA highlights its potential for therapeutic applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Future studies should focus on elucidating its efficacy in other disease models, conducting comprehensive dose-response and toxicity studies, and ultimately translating these preclinical findings into clinical applications.

References

Screening the Biological Activity of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in various medicine systems for a range of ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, and melanogenesis-promoting effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.

Mechanism of Action

Studies suggest that this compound exerts its anti-inflammatory effects by targeting the Tumor Necrosis Factor (TNF), Phosphoinositide 3-kinase (PI3K)-Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α.[1][3] this compound appears to interfere with these cascades, resulting in the reduced expression and secretion of these pro-inflammatory molecules.[1][3]

Quantitative Data

| Compound | Concentration | % Inhibition of NO Production | Cell Line |

| 3-cinnamoylthis compound | 10 µM | 98.57% | RAW 264.7 |

| 3-cinnamoylthis compound | 0.3125 µM | 15.87% | RAW 264.7 |

Table 1: Inhibitory effect of 3-cinnamoylthis compound on nitric oxide production in LPS-activated RAW 264.7 macrophages.[4]

Furthermore, the same study reported that 3-cinnamoylthis compound inhibited the release of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a method for evaluating the anti-inflammatory effects of this compound in a macrophage cell line.

Cell Line: RAW 264.7 (murine macrophage)

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), add LPS (e.g., 10-100 ng/mL) to the wells to induce an inflammatory response.

-

Include a vehicle control (solvent only) and a positive control (LPS only).

-

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

-

-

Measurement of Cytokines (TNF-α, IL-6, IL-1β):

-

Use the collected cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production by this compound compared to the LPS-only control.

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory mechanism of action.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, although the exact mechanisms and potency are still under investigation.

Mechanism of Action

The anticancer effects of compounds from Tribulus terrestris are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[1] The MAPK signaling pathway, which plays a crucial role in cell survival and apoptosis, is a potential target for this compound's anticancer activity.[1]

Quantitative Data

Direct IC50 values for isolated this compound against specific cancer cell lines are not yet well-documented. However, research on a methanol extract of Tribulus terrestris, which contains this compound, has provided some initial data.

| Extract | Cell Line | IC50 (µg/mL) |

| T. terrestris Methanol Extract | MCF-7 (Breast Cancer) | 218.19 |

| T. terrestris Methanol Extract | A549 (Lung Cancer) | 179.62 |

Table 2: Cytotoxicity of a methanol extract of Tribulus terrestris against human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.

Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma)

Materials:

-

Cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Logical Relationship Diagram

References

- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Tribuloside Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary biological evaluation of novel Tribuloside derivatives, a class of steroidal saponins primarily sourced from Tribulus terrestris. This document details the experimental protocols for extraction and purification and presents the available quantitative data on the biological activities of these compounds. Furthermore, it visualizes the experimental workflows and relevant signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction to this compound Derivatives

This compound and its derivatives are naturally occurring steroidal saponins found in a variety of plants, most notably Tribulus terrestris. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. Structurally, they are classified into two main types: furostanol and spirostanol saponins. The ongoing discovery of novel this compound derivatives with unique structural modifications continues to fuel research into their therapeutic applications.

Discovery of Novel this compound Derivatives

Recent phytochemical investigations of Tribulus terrestris have led to the isolation and characterization of several new this compound derivatives. These discoveries have expanded the known chemical diversity of this class of compounds.

Table 1: Recently Discovered Novel this compound Derivatives from Tribulus terrestris

| Compound Name | Class | Source | Reference |

| Terrestrinins J–T | Furostanol Saponins | Fresh whole plant | [1][2] |

| Terrestrinin U | Spirostanol Saponin | Fresh whole plant | [1][2] |

| Tribufuroside I | Furostanol Glycoside | Fruits | [3] |

| Tribufuroside J | Furostanol Glycoside | Fruits | [3] |

| Tribol | Furostanol Saponin | Aerial parts | |

| Terrestroside A | Furostanol Saponin | Dry fruits | |

| Terrestroside B | Furostanol Saponin | Dry fruits | |

| Hecogenin derivatives | Steroidal Saponins | Fruits | [4] |

| Nuatigenin type saponin | Steroidal Saponin | Seeds | [5] |

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of novel this compound derivatives is a multi-step process that requires a combination of extraction and chromatographic techniques. Below is a detailed methodology synthesized from various successful isolation studies.

Plant Material and Extraction

-

Plant Material Preparation: The fresh whole plant or specific parts, such as the fruits or aerial portions, of Tribulus terrestris are collected and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with 70% ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction of the saponins. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Purification and Isolation

The crude extract, rich in a mixture of saponins and other phytochemicals, undergoes a series of purification steps to isolate the individual novel compounds.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity, with the saponins typically concentrating in the n-butanol fraction.

-

Macroporous Resin Column Chromatography: The saponin-rich fraction is subjected to column chromatography using a macroporous resin (e.g., SP825). The column is eluted with a stepwise gradient of ethanol in water to further separate the saponins from other impurities.[1][2]

-

Silica Gel Column Chromatography: The fractions obtained from the macroporous resin chromatography are further purified using silica gel column chromatography. A gradient of chloroform and methanol is commonly used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is achieved using preparative reversed-phase HPLC (RP-HPLC). A common mobile phase consists of a gradient of acetonitrile and water.[6] The purity of the isolated compounds is then confirmed by analytical HPLC.

Structure Elucidation

The chemical structures of the isolated novel this compound derivatives are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1][2][7]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectroscopy are employed to elucidate the detailed structure, including the stereochemistry, of the aglycone and the sugar moieties, as well as the glycosidic linkages.[1][2][7][4]

Biological Activities and Quantitative Data

While research into the biological activities of newly discovered this compound derivatives is ongoing, preliminary studies have revealed their potential in several therapeutic areas. The quantitative data available for crude extracts and some purified compounds are summarized below.

Table 2: Cytotoxic Activity of Tribulus terrestris Extracts and Saponins

| Sample | Cell Line | Activity | IC50 Value | Reference |

| Methanolic Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 218.19 µg/mL | [2] |

| Methanolic Extract | A549 (Lung Cancer) | Cytotoxicity | 179.62 µg/mL | [2] |

| Commercial Extract 1 | Ovcar3 (Ovarian Cancer) | Cytotoxicity | 157.0 µg/mL | [3] |

| Commercial Extract 1 | Hepa1c1c7 (Hepatoma) | Cytotoxicity | 38.2 µg/mL | [3] |

| Commercial Extract 1 | L929 (Fibroblast) | Cytotoxicity | 7.4 µg/mL | [7][3] |

| Saponin Fraction | Normal Human Fibroblasts | Cytotoxicity | 12.6 µg/mL |

Table 3: Anti-inflammatory Activity of Furostanol Glycosides from Tribulus terrestris

| Compound | Activity | IC50 Value | Reference |

| Tribufurostanoside A | Nitric Oxide Production Inhibition | 14.2 µM | [8] |

| Tribufurostanoside B | Nitric Oxide Production Inhibition | 25.3 µM | [8] |

| Tribufurostanoside C | Nitric Oxide Production Inhibition | 33.8 µM | [8] |

| Tribufurostanoside D | Nitric Oxide Production Inhibition | 41.5 µM | [8] |

| Tribufurostanoside E | Nitric Oxide Production Inhibition | 64.7 µM | [8] |

| Dexamethasone (Control) | Nitric Oxide Production Inhibition | 13.6 µM | [8] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are attributed to their ability to modulate various intracellular signaling pathways. Key pathways identified to be influenced by Tribulus terrestris saponins include the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies have shown that saponins from Tribulus terrestris can protect against oxidative stress-induced cell injury by regulating the PI3K/Akt-Nrf2 signaling pathway.[9] Furostanol saponins have also been shown to inhibit platelet aggregation by possibly inhibiting the PI3K/Akt signaling pathway.[10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Methyl protodioscin, a furostanol saponin, has been shown to suppress the proliferation and migration of prostate cancer cells by reducing the MAPK signaling pathway.[11]

Conclusion and Future Directions

The discovery of novel this compound derivatives from Tribulus terrestris continues to provide a rich pipeline of bioactive compounds with significant therapeutic potential. This guide has outlined the key methodologies for their isolation and characterization, and has presented the current understanding of their biological activities and underlying molecular mechanisms.

Future research should focus on:

-

Comprehensive Biological Screening: A broader range of biological assays is needed to fully elucidate the therapeutic potential of newly isolated compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing a clear link between the chemical structure of these derivatives and their biological activity will guide the synthesis of more potent and selective analogs.

-

In Vivo Studies: Preclinical and clinical studies are essential to validate the in vitro findings and to assess the safety and efficacy of these compounds in animal models and humans.

The continued exploration of these natural products holds great promise for the development of novel therapeutics for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Tribulus terrestris Cytotoxicity against Breast Cancer MCF-7 and Lung Cancer A549 Cell Lines Is Mediated via Activation of Apoptosis, Caspase-3, DNA Degradation, and Suppressing Bcl-2 Activity [mdpi.com]

- 3. scielo.br [scielo.br]